3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione
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Overview
Description
3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione is an organic compound with a complex structure that includes a sulfanyl group attached to a phenyl ring, which is further connected to a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione typically involves the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with appropriate reagents. One common method involves the reaction with nicotinic hydrazide in ethanol as a solvent, producing 4-[(alkylsulfanyl)-methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles . Another method includes the use of phenylhydrazine in the presence of zinc chloride, which yields 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form pyrazole derivatives when reacted with hydrazines.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Phenylhydrazine: Used in the presence of zinc chloride to form pyrazole derivatives.
Nicotinic Hydrazide: Reacts in ethanol to produce substituted pyrazoles.
Ethanol and Methanol: Common solvents used in these reactions.
Major Products Formed
Pyrazole Derivatives: Formed through cyclization reactions with hydrazines.
Substituted 1H-Pyrazoles: Produced in reactions with nicotinic hydrazide.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl-phenylmethyl]
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2S/c1-13-9-11-17(12-10-13)22-19(16-7-5-4-6-8-16)18(14(2)20)15(3)21/h4-12,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBXKAZCXKBMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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